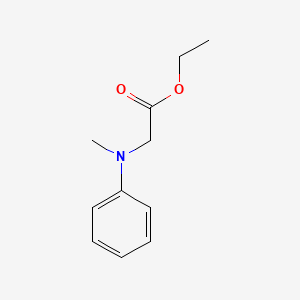

(Methyl-phenyl-amino)-acetic acid ethyl ester

概要

説明

Amino acid esters, such as “(Methyl-phenyl-amino)-acetic acid ethyl ester”, are important intermediates in organic synthesis. They have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials .

Synthesis Analysis

Amino acid esters can be prepared by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .Chemical Reactions Analysis

A variety of reagents have been reported for the transformation of amino acids into amino acid esters, which include protic acids (gaseous hydrochloric acid, sulfuric acid, and p-toluene-sulfonic acid), thionyl chloride, 2,2-dimethoxypropane, and ion-exchange resins .科学的研究の応用

Amide Formation

Ethyl N-methyl-N-phenylglycinate is involved in efficient amide formation. Researchers have achieved selective preparation of amides from arylamines and esters using an AlCl₃/Et₃N pair under mild conditions. This method allows for the acylation of arylamines to corresponding amides with high yields and short reaction times . For instance, p-bromoacetanilide was obtained from p-bromoaniline and ethyl acetate with a 94% yield in just 10 minutes at room temperature.

Medicinal Chemistry

Amides, including N-aryl amides, play a crucial role in medicinal chemistry. Ethyl N-methyl-N-phenylglycinate falls into this category. These compounds serve as intermediates for fine chemicals, cosmetics, and food additives. Their biological significance makes them valuable targets for research and drug development .

Catalysis and Synthesis

Ethyl N-methyl-N-phenylglycinate can be used in catalytic reactions. For example, it has been employed in the synthesis of N-phenylglycine ethyl ester through carbene N-H insertion reactions. Researchers have developed hybrid nanoflowers using hemoglobin (Hb) and Cu₃(PO₄)₂, where immobilized Hb catalyzes the synthesis of N-phenylglycine ethyl ester from aniline and diazoacetate. Under optimal conditions, the catalytic yield reached 87% .

Safety Considerations

Keep in mind that N-phenylglycine ethyl ester has irritant properties. When handling it, avoid skin and eye contact. Store it in a dry, well-ventilated area away from heat sources and open flames. Proper personal protective equipment, such as gloves and safety glasses, should be worn during use. Additionally, consider environmental protection during handling and disposal .

Chemical Properties

Safety and Hazards

The safety and hazards associated with handling amino acid esters would depend on the specific compound. Some general precautions include avoiding inhalation or contact with skin and eyes, and using appropriate personal protective equipment. Always refer to the Material Safety Data Sheet (MSDS) for the specific compound .

将来の方向性

作用機序

Ethyl N-methyl-N-phenylglycinate, also known as (Methyl-phenyl-amino)-acetic acid ethyl ester or Glycine, N-methyl-N-phenyl-, ethyl ester, is an organic compound . This compound has been used in organic synthesis as an intermediate . The following sections provide a hypothetical overview based on general principles of biochemistry and pharmacology.

Biochemical Pathways

As an intermediate in organic synthesis, it could be involved in various chemical reactions, leading to the production of other compounds .

特性

IUPAC Name |

ethyl 2-(N-methylanilino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)9-12(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZDPYZSKWOHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944508 | |

| Record name | Ethyl N-methyl-N-phenylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Methyl-phenyl-amino)-acetic acid ethyl ester | |

CAS RN |

21911-74-0 | |

| Record name | N-Methyl-N-phenylglycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21911-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC102731 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-methyl-N-phenylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

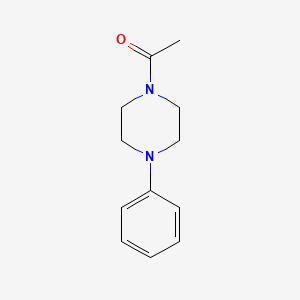

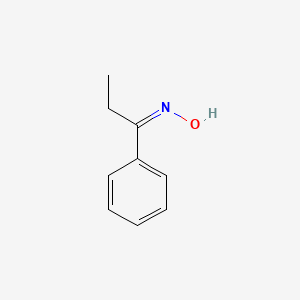

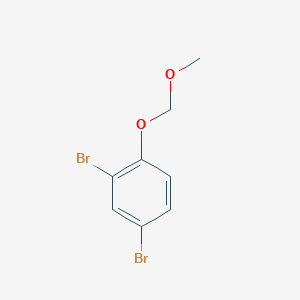

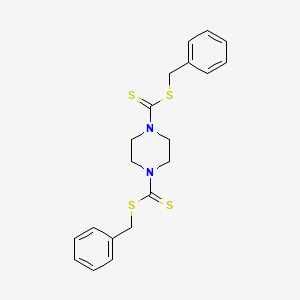

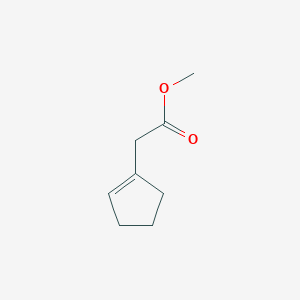

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Anilinocarbonyl)amino]benzoic acid](/img/structure/B3049705.png)